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Compound of Interest

Compound Name: 1-(1-Phenylicyclopropyl)ethanone

Cat. No.: B090894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and spectral characterization of 1-(1-Phenylcyclopropyl)ethanone. This compound, featuring
a unique strained ring system directly attached to a carbonyl and a phenyl group, is of interest
in organic synthesis and as a potential scaffold in medicinal chemistry.

Chemical Identity and Structure

The nomenclature and fundamental properties of 1-(1-Phenylcyclopropyl)ethanone are
summarized below.

IUPAC Name: 1-(1-Phenylcyclopropyl)ethanone
Synonyms: 1-Acetyl-1-phenylcyclopropane

Chemical Structure:
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Molecular Formula: C11H120

Molecular Weight: 160.21 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1-Phenylcyclopropyl)ethanone and
its isomer, 1-(2-phenylcyclopropyl)ethanone, are presented in the table below for comparison.
Data for the target compound is limited in publicly available literature.

1-(1- 1-(2-

Property Phenylcyclopropyl)ethano  Phenylcyclopropyl)ethano
he nhe

CAS Number 1007-71-2 827-92-9

Molecular Weight 160.21 g/mol 160.216 g/mol [1]

Boiling Point Not available 73 °C at 0.3 Torr[2]

Density Not available 1.077 g/cm3 (Predicted)[2]

Refractive Index Not available Not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(1-
Phenylcyclopropyl)ethanone is not readily available in the reviewed literature, a plausible
synthetic route can be proposed based on established organic chemistry reactions. One such
route involves the cyclopropanation of phenylacetonitrile followed by a Grignard reaction.
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Proposed Synthetic Pathway

A potential two-step synthesis to obtain 1-(1-Phenylcyclopropyl)ethanone is outlined below.
This pathway first creates the 1-phenylcyclopropane core and then introduces the acetyl group.

Proposed Synthesis of 1-(1-Phenylcyclopropyl)ethanone

Phenylacetonitrile

1. Base (e.g., NaH)
. 1,2-Dibromoethane

1-Phenylcyclopropanecarbonitrile

. CH3MgBr (Grignard Reagent)
2. H30+ (Acid Hydrolysis)

1-(1-Phenylcyclopropyl)ethanone

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(1-Phenylcyclopropyl)ethanone.

Detailed Methodologies

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This reaction follows a nucleophilic substitution mechanism to form the cyclopropane ring.

o Reactants: Phenylacetonitrile, a strong base (e.g., sodium hydride), and 1,2-dibromoethane.
e Protocol:

o To a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., THF), a strong
base is added to deprotonate the alpha-carbon, forming a carbanion.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b090894?utm_src=pdf-body
https://www.benchchem.com/product/b090894?utm_src=pdf-body-img
https://www.benchchem.com/product/b090894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 1,2-dibromoethane is then added to the reaction mixture. The carbanion will first displace
one bromine atom in an SN2 reaction.

o A subsequent intramolecular SN2 reaction, where the carbanion attacks the carbon
bearing the second bromine atom, results in the formation of the cyclopropane ring,
yielding 1-phenylcyclopropanecarbonitrile.

o The product would then be isolated and purified using standard techniques such as
extraction and column chromatography.

Step 2: Synthesis of 1-(1-Phenylcyclopropyl)ethanone from 1-
Phenylcyclopropanecarbonitrile

This step involves the conversion of the nitrile group to a ketone using a Grignard reagent.[3]
e Reactants: 1-Phenylcyclopropanecarbonitrile and methylmagnesium bromide (CHsMgBr).
e Protocol:

o The Grignard reagent, methylmagnesium bromide, is added to a solution of 1-
phenylcyclopropanecarbonitrile in an anhydrous ether solvent. The Grignard reagent adds
to the nitrile carbon to form an imine intermediate after the initial addition.[3]

o The reaction is then quenched with an agueous acid solution (e.g., HzO%).[3]

o The acid hydrolysis of the imine intermediate yields the final product, 1-(1-
Phenylcyclopropyl)ethanone.[3]

o The product would be purified by extraction and distillation or chromatography.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for 1-(1-Phenylcyclopropyl)ethanone is not
consistently available in public databases. However, based on the structure, the expected
spectral features are outlined below. For illustrative purposes, data for a related compound, 1-
[(AR, 2S, 3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone, is provided from a research
publication.[4]
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Expected Spectroscopic Features of 1-(1-

Phenylcyclopropyl)ethanone
e 'HNMR:

o Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H).
o Methyl protons (acetyl group): A singlet around 2.1-2.3 ppm (3H).

o Cyclopropyl protons: Methylene protons on the cyclopropane ring would appear as
multiplets in the upfield region, typically between 1.0 and 1.5 ppm.

o BC NMR:

o

Carbonyl carbon: A peak in the downfield region, >200 ppm.

[¢]

Aromatic carbons: Peaks in the range of 125-140 ppm.

[¢]

Quaternary cyclopropyl carbon (attached to phenyl and acetyl groups): A distinct peak.

o

Methyl carbon (acetyl group): A peak around 25-30 ppm.

o

Methylene carbons of the cyclopropane ring: Peaks in the upfield region.
e IR Spectroscopy:

o A strong absorption band for the C=0 stretch of the ketone at approximately 1690-1710
cm~i.

o C-H stretching bands for the aromatic and aliphatic protons.
e Mass Spectrometry:
o The molecular ion peak (M*) at m/z = 160.
o A prominent fragment corresponding to the loss of the acetyl group (M-43).

o Abase peak corresponding to the phenylcarbonyl cation at m/z = 105.
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Spectroscopic Data for a Related Compound: 1-[(1R, 2S,

*\_ 9. 2. *%
Spectrum Data
IR (NaCl, cm~1) 1704, 1680

2.32 (s, 3H, CHs), 2.8 (dd, J = 6.0, 9.3, 1H, CH),
3.2 (dd, J = 6.0, 9.3, 1H, CH), 3.36 (1, J = 6.0,
1H, CH), 7.22 (d, J = 8.0, 2H, ArH), 7.27 (t, J =
8.0, 1H, ArH), 7.36 (d, J = 8.0, 2H, ArH), 7.46 (d,
J=8.0, 2H, ArH), 7.56 (t, J = 8.0, 1H, ArH), 7.98
(d, J = 8.0, 2H, ArH)

1H NMR (CDCls, 8)

30.8, 31.0, 37.1, 39.5, 126.4, 127.1, 128.1,

13C NMR (CDCls, &
( ) 128.6, 133.3, 136.9, 138.2, 194.1, 202.9

MS (FAB) miz 265 (M+H)*

Note: This data is for a different, though structurally related, molecule and is provided for
illustrative purposes only.

Biological Activity and Applications

There is limited specific information on the biological activity of 1-(1-
Phenylcyclopropyl)ethanone. However, the cyclopropane ring is a structural motif found in a
number of biologically active molecules.[5] Cyclopropane derivatives are known to exhibit a
wide range of biological activities, including enzyme inhibition, and have been investigated for
their potential as antimicrobial, antiviral, and antitumor agents.[5] The unique conformational
constraints and electronic properties of the cyclopropane ring can influence the binding of
molecules to biological targets.

The presence of the phenyl and ketone functionalities suggests that this compound could be a
useful intermediate in the synthesis of more complex molecules for drug discovery and
development. For instance, derivatives of 1-phenyl-2-(phenylamino) ethanone have been
investigated as inhibitors of the MCR-1 protein, which is associated with antibiotic resistance.[6]

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b090894?utm_src=pdf-body
https://www.benchchem.com/product/b090894?utm_src=pdf-body
https://docentes.fct.unl.pt/sites/default/files/ana-faisca/files/fulltextspringerbio.pdf
https://docentes.fct.unl.pt/sites/default/files/ana-faisca/files/fulltextspringerbio.pdf
https://www.mdpi.com/1420-3049/24/15/2719
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(1-Phenylcyclopropyl)ethanone is a molecule of interest due to its unique structural
features. While detailed experimental data is sparse in the public domain, this guide provides a
summary of its known properties and a plausible synthetic route based on established chemical
principles. Further research into the synthesis, characterization, and biological evaluation of
this compound and its derivatives could open new avenues in medicinal chemistry and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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